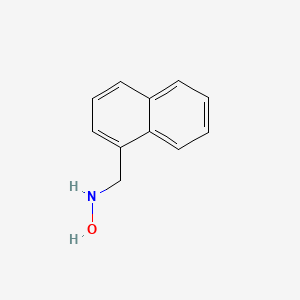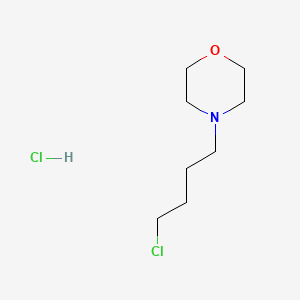![molecular formula C11H16O3S B3318118 1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene CAS No. 98733-08-5](/img/structure/B3318118.png)
1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene
Vue d'ensemble
Description
1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DMEMB, and it has been found to have a variety of interesting properties that make it useful for a range of different experiments. In
Mécanisme D'action
The mechanism of action of DMEMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. DMEMB has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMEMB has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory and antioxidant properties, and the activation of the Nrf2 pathway. It has also been found to have a low toxicity profile, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMEMB in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may be more harmful. Additionally, DMEMB has been found to have a range of interesting properties that make it useful for a variety of different experiments. However, one limitation of using DMEMB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of different future directions for research on DMEMB. One area of interest is the development of DMEMB as a potential anticancer agent, with further studies needed to investigate its efficacy in vivo. Additionally, further research is needed to fully understand the mechanism of action of DMEMB, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, DMEMB is a chemical compound that has been found to have a range of interesting properties that make it useful for a variety of different scientific research applications. Its low toxicity profile and potential anticancer properties make it a promising candidate for further research, and there are a number of different future directions for research on this compound. Overall, DMEMB is a compound that has the potential to make a significant contribution to the field of scientific research.
Applications De Recherche Scientifique
DMEMB has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One area of research that has shown promise is the development of DMEMB as a potential anticancer agent. Studies have shown that DMEMB inhibits the growth of cancer cells in vitro, and it has also been found to have anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
1-(2,2-dimethoxyethylsulfanyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-12-9-5-4-6-10(7-9)15-8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBHXBXYGJEPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



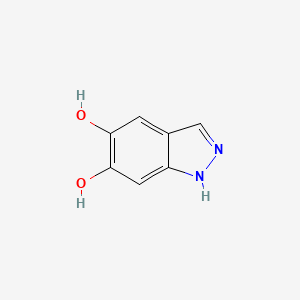
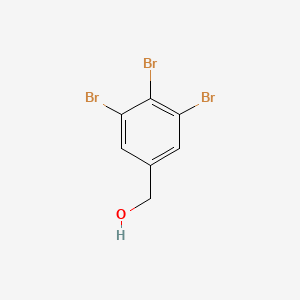
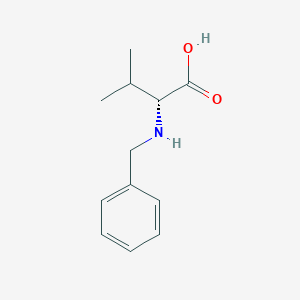


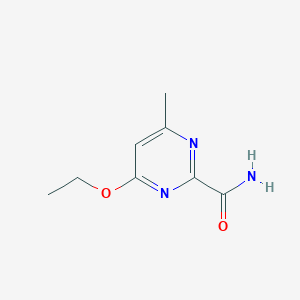
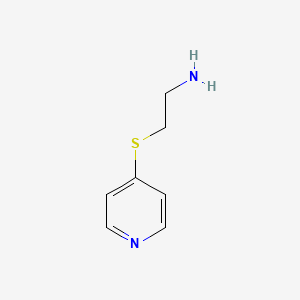
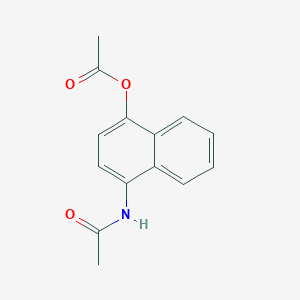

![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)
